molecular formula C6H6F2N4S B6209387 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole CAS No. 2768327-57-5

4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

Cat. No.: B6209387
CAS No.: 2768327-57-5
M. Wt: 204.2
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Description

4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an azidomethyl group and a difluoroethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with azidomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thiazole, while cycloaddition with an alkyne would produce a triazole derivative.

Scientific Research Applications

4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In bioconjugation, the azide group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Difluoroethyl)-1,3-thiazole: Lacks the azidomethyl group, making it less reactive in bioconjugation reactions.

    2-(Azidomethyl)-1,3-thiazole: Does not have the difluoroethyl group, which may affect its chemical properties and reactivity.

    4-(Azidomethyl)-2-methyl-1,3-thiazole: Contains a methyl group instead of a difluoroethyl group, leading to different steric and electronic effects.

Uniqueness

4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is unique due to the presence of both the azidomethyl and difluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in cycloaddition reactions and potential for use in various scientific applications.

Properties

CAS No.

2768327-57-5

Molecular Formula

C6H6F2N4S

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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